physicochemical properties of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline
physicochemical properties of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline
Introduction: Bridging Structure to Function in Drug Development
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. For a novel compound such as 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline , a thorough understanding of these characteristics is not merely an academic exercise; it is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME), guiding formulation strategies, and ultimately, determining its therapeutic potential.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core . Moving beyond a simple data sheet, this document delves into the causality behind experimental choices and provides field-proven, step-by-step protocols for the empirical determination of these vital parameters. The methodologies described are designed as self-validating systems, ensuring the generation of robust and reliable data essential for advancing a compound through the development pipeline.
Compound Identification and Structural Attributes
A precise characterization begins with the unambiguous identification of the molecule .
-
IUPAC Name: 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline[1]
-
Synonyms: 4-(2-(piperidin-1-yl)ethoxy)benzenamine, 4-(2-Piperidinoethoxy)aniline[1]
-
CAS Number: 38948-27-5[1]
-
Molecular Formula: C₁₃H₂₀N₂O[1]
-
Molecular Weight: 220.31 g/mol [1]
Chemical Structure:
Source: PubChem CID 3016025
The structure reveals key functional groups that dictate its physicochemical behavior: a primary aromatic amine (aniline), an ether linkage, an amide, and a tertiary aliphatic amine within the piperidine ring. The aniline moiety is expected to be weakly basic, while the piperidine nitrogen is a stronger base. This duality of basic centers will be a critical factor in its ionization profile (pKa).
Lipophilicity: The Gatekeeper of Membrane Permeability
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone property influencing everything from membrane permeability to plasma protein binding.[2] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP represents the partitioning of the neutral species between n-octanol and water.
-
LogD is the effective partition coefficient at a specific pH, accounting for all ionic and neutral species. For ionizable compounds like this one, LogD is more physiologically relevant.[2]
According to Lipinski's Rule of 5, an orally administered drug should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility for absorption.[2]
Predicted and Experimental Lipophilicity Data
While computational models provide useful estimates, experimental determination is the gold standard.
| Parameter | Value | Method |
| XLogP3 (Predicted) | 2.1 | Computational (PubChem)[1] |
| LogP (Experimental) | TBD | Shake-Flask or HPLC Method |
| LogD at pH 7.4 (Experimental) | TBD | Shake-Flask or HPLC Method |
Experimental Protocol: LogP/LogD Determination by HPLC
The High-Performance Liquid Chromatography (HPLC) method is a rapid and efficient alternative to the traditional shake-flask method, requiring significantly less compound.[3][4] The principle is based on correlating the retention time of a compound on a reverse-phase column with the known LogP values of a set of standards.
Causality: This method is chosen for its speed and low sample consumption, which is ideal during early-stage discovery when compound availability may be limited.[3][4] The reverse-phase column (e.g., C18) acts as a nonpolar stationary phase, causing more lipophilic compounds to be retained longer.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL in methanol) for a series of reference compounds with known LogP values spanning a relevant range (e.g., LogP 1 to 5).
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline in methanol.
-
Mobile Phase: Prepare a mobile phase of methanol and a suitable aqueous buffer (for LogD, the buffer pH is set to the desired value, e.g., 7.4).
-
Chromatography:
-
Equilibrate a C18 HPLC column with the mobile phase.
-
Inject each standard and the analyte solution.
-
Record the retention time (tᵣ) for each compound.
-
Calculate the capacity factor (k) for each using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
-
Calibration and Calculation:
-
Plot log(k) versus the known LogP values for the standards.
-
Perform a linear regression to generate a calibration curve.
-
Use the log(k) value of the analyte to calculate its LogP (or LogD) from the regression equation.
-
Caption: Workflow for LogP/LogD determination via the HPLC method.
Ionization Constant (pKa): The Driver of Solubility and Absorption
The pKa is the pH at which a compound exists as 50% ionized and 50% neutral.[5] It is a critical determinant of a drug's behavior in the variable pH environments of the gastrointestinal tract and bloodstream.[4] For 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline, two basic pKa values are expected: one for the weakly basic aniline nitrogen and a higher one for the more basic piperidine nitrogen.
-
Aniline Moiety: The basicity of the aniline nitrogen is reduced due to the delocalization of its lone pair into the aromatic ring. Electron-donating groups like the ethoxy group can slightly increase this basicity compared to unsubstituted aniline.[6]
-
Piperidine Moiety: As a saturated heterocyclic amine, the piperidine nitrogen is significantly more basic than the aniline nitrogen.
Predicted and Experimental pKa Data
| Ionizable Center | Predicted pKa | Experimental pKa | Method |
| Piperidine Nitrogen | ~8.0 - 9.0 | TBD | Potentiometric Titration |
| Aniline Nitrogen | ~4.5 - 5.5 | TBD | Potentiometric Titration / UV-Vis |
Experimental Protocol: pKa Determination by Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[5][7] The pKa corresponds to the pH at the half-equivalence point.[8]
Causality: Potentiometric titration is a robust and direct method for measuring pKa.[7] It relies on the fundamental principles of acid-base chemistry as described by the Henderson-Hasselbalch equation, making it a self-validating technique.[8]
Step-by-Step Methodology:
-
Analyte Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Titrator Setup: Calibrate a pH meter and automated titrator with standard buffers (pH 4, 7, and 10).
-
Titration:
-
Place the analyte solution in a thermostatted vessel (e.g., 25°C).
-
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) at a slow, constant rate.
-
Record the pH and the volume of titrant added throughout the titration.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence points from the inflection points of the titration curve (or the peaks of the first derivative plot, dpH/dV).
-
The pH value at the point where half the volume of titrant needed to reach the first equivalence point has been added corresponds to the first pKa. The pH at the midpoint between the first and second equivalence points corresponds to the second pKa.
-
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For oral drug candidates, low solubility is a major barrier to achieving therapeutic concentrations in the bloodstream.[9] The World Health Organization (WHO) defines an Active Pharmaceutical Ingredient (API) as "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[10]
pH-Dependent Solubility Profile
Given its basic nature, the solubility of 4-[2-oxo-2-(1-piperidinyl)ethoxy]aniline is expected to be highly pH-dependent. At lower pH values (e.g., in the stomach), both nitrogen atoms will be protonated, forming a more soluble salt. At higher pH values (e.g., in the intestine), the compound will be less ionized and thus less soluble.
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 (Simulated Gastric Fluid) | 37 ± 1 | TBD |
| 4.5 (Acetate Buffer) | 37 ± 1 | TBD |
| 6.8 (Phosphate Buffer) | 37 ± 1 | TBD |
Experimental Protocol: Equilibrium "Shake-Flask" Solubility
This is the definitive method for determining thermodynamic equilibrium solubility.[11][12] It involves suspending an excess of the solid compound in a specific buffer and agitating it until equilibrium is reached.
Causality: This method is the regulatory gold standard because it measures the true thermodynamic solubility, providing a stable and reproducible endpoint that is critical for biopharmaceutical classification (BCS).[10][13]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffers at the required pH values (e.g., 1.2, 4.5, 6.8) according to pharmacopeial standards.[10]
-
Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator set to 37 ± 1 °C. Agitate for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary study can determine the necessary time.[11]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification:
-
Dilute the supernatant appropriately.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Perform all measurements in at least triplicate for each pH condition.[10]
-
Caption: Workflow for equilibrium solubility via the shake-flask method.
Thermal Properties and Stability
Thermal analysis provides critical information about a compound's melting point, crystallinity, and thermal stability—all of which impact manufacturing, formulation, and storage.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic event) and assess crystallinity.[14][15]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[14][16]
Expected Thermal Analysis Data
| Parameter | Value | Method | Significance |
| Melting Point (Tₘ) | TBD | DSC | A sharp melting peak indicates high purity and crystallinity. |
| Decomposition Temp (Tₔ) | TBD | TGA | Defines the upper limit for handling and processing temperatures. |
Causality: Performing DSC and TGA in tandem provides a comprehensive thermal profile.[17] DSC identifies phase transitions like melting, while TGA confirms whether mass loss (decomposition) is occurring at the same temperature. This distinguishes a true melt from a melt-decomposition event.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC or TGA pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow. The peak of the endotherm corresponds to the melting point.
-
-
TGA Analysis:
-
Place the sample pan onto the TGA microbalance.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss versus temperature. The onset temperature of significant mass loss is the decomposition temperature.
-
Conclusion: A Foundation for Rational Drug Design
The , summarized below, form the essential dataset required for its progression as a drug candidate. The experimental determination of its lipophilicity (LogD), ionization constants (pKa), pH-dependent solubility, and thermal stability provides the foundational knowledge needed to build predictive models of its in vivo behavior. By employing the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize molecular design, and accelerate the journey from the laboratory to the clinic.
Summary of Physicochemical Properties
| Property | Parameter | Predicted/Expected Value |
| Identity | Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol | |
| Lipophilicity | XLogP3 | 2.1 |
| LogD at pH 7.4 | TBD | |
| Ionization | pKa₁ (Piperidine) | ~8.0 - 9.0 |
| pKa₂ (Aniline) | ~4.5 - 5.5 | |
| Solubility | at pH 1.2, 37°C | TBD (Expected High) |
| at pH 6.8, 37°C | TBD (Expected Low) | |
| Thermal | Melting Point (Tₘ) | TBD |
| Decomposition (Tₔ) | TBD |
References
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
pKa Value Determination Guidance 2024. PharmaeliX. [Link]
-
pKa and log p determination. Slideshare. [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Determination of pKa Values by Liquid Chromatography. LCGC. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC - NIH. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
-
2.8: Thermal Analysis. Chemistry LibreTexts. [Link]
-
Thermal Analysis in Practice Tips and Hints. Mettler Toledo. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]
-
DSC & TGA Thermal Analysis.pptx. Slideshare. [Link]
-
Probing the Chemical Stability of Aniline Under High-Pressure. ResearchGate. [Link]
-
Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]
-
<1236> Solubility Measurements. USP-NF. [Link]
-
4-Ethoxyaniline. PubChem. [Link]
-
lech204.pdf. NCERT. [Link]
-
4-(2-Piperidin-1-yl-ethoxy)-phenylamine. PubChem. [Link]
Sources
- 1. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ijirss.com [ijirss.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 9. agnopharma.com [agnopharma.com]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. uspnf.com [uspnf.com]
- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 15. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
